molecular formula C20H39BF4N2 B1592252 1-Hexadecyl-3-methylimidazolium tetrafluoroborate CAS No. 244193-64-4

1-Hexadecyl-3-methylimidazolium tetrafluoroborate

Cat. No.: B1592252
CAS No.: 244193-64-4
M. Wt: 394.3 g/mol
InChI Key: WXCIBNGOVJQXTI-UHFFFAOYSA-N
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Description

1-Hexadecyl-3-methylimidazolium tetrafluoroborate is a type of ionic liquid, which is a salt in the liquid state at relatively low temperatures. It is composed of a 1-hexadecyl-3-methylimidazolium cation and a tetrafluoroborate anion. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances .

Scientific Research Applications

1-Hexadecyl-3-methylimidazolium tetrafluoroborate has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

It has been confirmed that the cationic surfactant 1-hexadecyl-3-methylimidazolium bromide can self-assemble into micellar and lamellar lyotropic liquid crystal phases in the aprotic ionic liquid . This suggests that 1-Hexadecyl-3-methylimidazolium tetrafluoroborate may interact with enzymes, proteins, and other biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not degrade easily .

Preparation Methods

The synthesis of 1-hexadecyl-3-methylimidazolium tetrafluoroborate typically involves a two-step process:

Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Hexadecyl-3-methylimidazolium tetrafluoroborate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, and the reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Comparison with Similar Compounds

1-Hexadecyl-3-methylimidazolium tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as:

  • 1-ethyl-3-methylimidazolium tetrafluoroborate
  • 1-butyl-3-methylimidazolium tetrafluoroborate
  • 1-octyl-3-methylimidazolium tetrafluoroborate

These compounds share similar properties but differ in their alkyl chain lengths, which can affect their solubility, melting points, and phase behavior. The longer alkyl chain in this compound provides it with unique properties, such as higher hydrophobicity and the ability to form micellar and lamellar structures in solution .

Properties

IUPAC Name

1-hexadecyl-3-methylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3,4)5/h18-20H,3-17H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCIBNGOVJQXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049254
Record name 1-Hexadecyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244193-64-4
Record name 1-Hexadecyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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